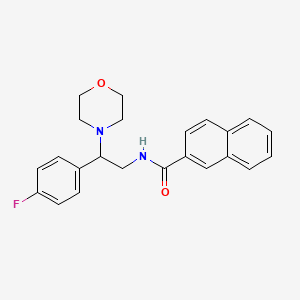

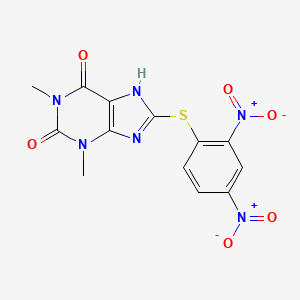

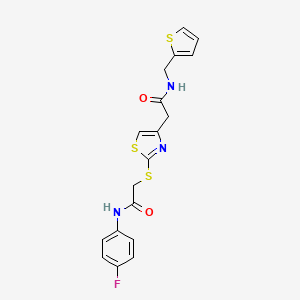

methyl 2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetate is a compound that falls within the category of sulfonyl-containing molecules. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The sulfonyl group, typically represented as -SO2-, is a common functional group in organic chemistry that can impart significant chemical stability and influence the electronic properties of molecules.

Synthesis Analysis

The synthesis of sulfonyl-containing compounds can be achieved through various methods. For instance, the hydroamination of unsaturated alcohols catalyzed by silver acetate is a method that can be used to prepare compounds with sulfonyl groups, such as (Z)-2-methylene-1-sulfonylindolin-3-ols . Although the target molecule is not directly synthesized in the papers provided, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonyl-containing compounds can be characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These techniques provide detailed information about the molecular geometry, electronic structure, and the nature of chemical bonds within the molecule.

Chemical Reactions Analysis

Sulfonyl compounds can participate in various chemical reactions, including electrophilic aromatic substitution, which is a common reaction for aromatic sulfonyl derivatives . The reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the rate and outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds can be influenced by their molecular structure. Theoretical calculations, such as those performed using density functional theory (DFT), can predict properties like electrophilic and nucleophilic nature, as well as non-linear optical behaviors . Experimental studies, such as hydrogen bond studies, can reveal the presence of intra- and intermolecular interactions that affect the compound's stability and reactivity . Additionally, the solvolysis of related compounds in different media can provide insights into their stability and reaction pathways .

Propriétés

IUPAC Name |

methyl 2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S/c1-17-8-14-21(15-9-17)29(25,26)23(16-22(24)27-2)18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBXLSXWRMHTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B3013579.png)

![N-(cyanomethyl)-N-cyclopropyl-2-[(thiophen-2-yl)formamido]propanamide](/img/structure/B3013581.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)

![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)